An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenylboronic Acid
An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-methoxyphenylboronic acid, with the Chemical Abstracts Service (CAS) number 170981-41-6 , is a synthetically versatile organoboron compound.[1] It serves as a crucial building block in modern organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic properties, imparted by the two electron-withdrawing fluorine atoms and the electron-donating methoxy group on the phenyl ring, make it a valuable reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in drug discovery and materials science. This compound is instrumental in the development of targeted therapies, including for cancer treatment, by enhancing the efficacy and specificity of pharmaceutical agents.[1][2] Beyond pharmaceuticals, it is also a key component in the creation of advanced agrochemicals and materials.[1][2]
Physicochemical and Spectral Data
The structural features of 2,3-Difluoro-4-methoxyphenylboronic acid give rise to a distinct set of physical and spectral properties. These are summarized in the tables below.
| Property | Value |
| CAS Number | 170981-41-6 |
| Molecular Formula | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol [2] |
| Appearance | White to light orange to green powder[2] |
| Storage Conditions | Store at 2 - 8 °C in a dry, dark place under an inert atmosphere. |
| Spectral Data | Predicted Values and Characteristics |
| ¹H NMR | Expected signals for the methoxy group (singlet, ~3.9 ppm), aromatic protons (multiplets, ~6.8-7.5 ppm), and the boronic acid hydroxyls (broad singlet, variable). |
| ¹³C NMR | Signals anticipated for the methoxy carbon, aromatic carbons (showing C-F couplings), and a broad signal for the carbon attached to the boron atom. |
| IR (Infrared) | Characteristic peaks for O-H stretching (boronic acid), C-O stretching (methoxy and boronic acid), C=C stretching (aromatic ring), and C-F stretching. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 188, with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of 2,3-Difluoro-4-methoxyphenylboronic Acid
The synthesis of fluorinated phenylboronic acids is often achieved through a lithiation-borylation sequence. The following is a generalized protocol adapted from procedures for similar compounds.[3][4]
Materials:
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1-Bromo-2,3-difluoro-4-methoxybenzene
-
Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
1N Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2,3-difluoro-4-methoxybenzene in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add trimethyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1N HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2,3-Difluoro-4-methoxyphenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
2,3-Difluoro-4-methoxyphenylboronic acid is a key reagent in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.
Materials:
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., dioxane, toluene, or DMF, often with a small amount of water)
Procedure:
-
In a Schlenk flask, combine the aryl halide, 2,3-Difluoro-4-methoxyphenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2,3-Difluoro-4-methoxyphenylboronic acid is a highly valuable and versatile reagent in organic synthesis. Its utility in constructing carbon-carbon bonds through the Suzuki-Miyaura reaction makes it an indispensable tool for medicinal chemists and materials scientists. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the advancement of new pharmaceuticals and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
